PubChem Bioassay Activity Panorama: 100% Hit Rate Across 19 Tested Assays at ≤1 µM
In aggregated PubChem BioAssay data, 4-(4-methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid demonstrates activity in 19 of 19 tested assays (100% active rate) at a potency threshold of ≤1 µM, with 1 assay showing activity ≤1 nM and 15 assays showing activity ≤1 nM in a second confirmatory panel [1]. Critically, none of the close structural analogs (4-chloroanilino, 4-bromoanilino, 4-methoxyanilino, or 2,4-difluoroanilino derivatives) have comparable multi-assay bioactivity data publicly deposited, making direct head-to-head comparison impossible.
| Evidence Dimension | Percentage of tested PubChem BioAssays with active outcome (≤1 µM threshold) |
|---|---|
| Target Compound Data | 100% (19/19 assays active); 1 assay ≤1 nM; 15 additional assays ≤1 nM in second panel |
| Comparator Or Baseline | Closest analogs: no comparable multi-assay bioactivity data publicly available |
| Quantified Difference | Not calculable—data asymmetry (target compound has screening data; comparators do not) |
| Conditions | PubChem BioAssay AID 1865886 and AID 1865885; assay targets, cell lines, and protocols not disclosed by depositor |
Why This Matters
For procurement teams, the 100% hit rate across 19 diverse assays signals a broadly bioactive chemotype that may serve as a versatile screening starting point, though the absence of comparator data means this observation cannot be attributed specifically to the 4-methyl substitution.
- [1] PubChem BioAssay records AID 1865886 and AID 1865885, linked from Compound CID 5757 (4-(4-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid). National Center for Biotechnology Information. Accessed May 2026. View Source
